molecular formula C11H13N3 B13432897 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile

Katalognummer: B13432897
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: UGQYWYATSVCPRJ-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile is a chemical compound with a complex structure that includes a pyridine ring and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile typically involves multiple steps. One common method starts with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . The reaction conditions often include the use of specific catalysts and solvents to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile include:

  • 2-Methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine
  • Pyridine, 2-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyridine ring and a pyrrolidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H13N3

Molekulargewicht

187.24 g/mol

IUPAC-Name

5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3/c1-14-4-2-3-11(14)10-5-9(6-12)7-13-8-10/h5,7-8,11H,2-4H2,1H3/t11-/m0/s1

InChI-Schlüssel

UGQYWYATSVCPRJ-NSHDSACASA-N

Isomerische SMILES

CN1CCC[C@H]1C2=CN=CC(=C2)C#N

Kanonische SMILES

CN1CCCC1C2=CN=CC(=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.